molecular formula C16H16N2O3S B2482009 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide CAS No. 1797696-94-6

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide

Cat. No.: B2482009
CAS No.: 1797696-94-6
M. Wt: 316.38
InChI Key: PFAGVEXEBHJLFB-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is a sulfonamide derivative featuring a benzoxazole core linked to a 2,3-dimethylphenyl group via a methanesulfonamide bridge. Benzoxazole is a bicyclic heteroaromatic system containing oxygen and nitrogen atoms, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-6-5-8-14(12(11)2)18-22(19,20)10-15-13-7-3-4-9-16(13)21-17-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGVEXEBHJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reaction: The final step involves the substitution of the hydrogen atom on the benzoxazole ring with the 2,3-dimethylphenyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Benzoxazole vs. Oxazole/Benzimidazole: The benzoxazole core differentiates this compound from oxazole (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide, ) and benzimidazole derivatives (e.g., N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide, ).
  • Substituent Variations: The 2,3-dimethylphenyl group contrasts with other aryl moieties, such as the 3-trifluoromethylphenyl group in or the 4-methylphenyl in .
Table 1: Structural and Functional Comparisons
Compound Name Core Heterocycle Key Substituents Functional Groups Reference
Target Compound 1,2-Benzoxazole 2,3-Dimethylphenyl Methanesulfonamide -
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 1,2-Oxazole 5-Methyl-oxazole, 4-methylphenyl Sulfonamide
N-((2-(1-(3-(Trifluoromethyl)phenyl)... Benzimidazole 3-Trifluoromethylphenyl Methanesulfonamide
Sch225336 (CB2 inverse agonist) Bis-sulfone 4-Methoxyphenyl, methoxy groups Methanesulfonamide

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following details:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H18N2O3S
Molecular Weight 318.39 g/mol
CAS Number Not readily available

Biological Activity Overview

Preliminary studies indicate that compounds containing benzoxazole and methanesulfonamide moieties exhibit a variety of biological activities. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Research has shown that benzoxazole derivatives possess notable antimicrobial properties. In a study evaluating the antibacterial activity of various compounds, it was found that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL) against Bacillus subtilisMIC (µg/mL) against Escherichia coli
This compound3264
Benzoxazole derivative A1632
Benzoxazole derivative B64128

The minimum inhibitory concentrations (MIC) indicate that the compound is more effective against Bacillus subtilis than against Escherichia coli, suggesting selective antibacterial potential.

Anticancer Activity

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies reveal that certain compounds exhibit selective toxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity on Cancer Cell Lines

In a study conducted on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated varying degrees of cytotoxicity:

  • MCF-7 Cells : IC50 = 15 µM
  • A549 Cells : IC50 = 20 µM
  • Normal Fibroblast Cells : IC50 = >100 µM

These results indicate that the compound may serve as a potential lead in anticancer drug development due to its selective toxicity profile.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzoxazole moiety plays a critical role in its interaction with biological targets, potentially inhibiting key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and the attached phenyl group can significantly influence activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Halogen substitution on benzoxazoleIncreased antimicrobial activity
Electron-donating groups on phenylEnhanced cytotoxicity in cancer cells
Sulfamoyl group introductionDecreased overall biological activity

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